2-(3,4-Dichlorophenoxy)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenoxy)hexanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a hexanoic acid moiety attached to a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)hexanoic acid typically involves the reaction of 3,4-dichlorophenol with hexanoic acid under specific conditions. One common method includes the esterification of 3,4-dichlorophenol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. After the reaction, the product is purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of phenoxyacetic acid followed by esterification with hexanoic acid. This process can be optimized to minimize waste and improve yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexanol or hexane derivatives.
Substitution: Formation of substituted phenoxyhexanoic acids.
Scientific Research Applications
2-(3,4-Dichlorophenoxy)hexanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to disrupt plant growth.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in fatty acid metabolism and cell wall synthesis.
Pathways Involved: It interferes with the biosynthesis of essential fatty acids, leading to disrupted cell membrane integrity and function. This results in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
2-(3,4-Dichlorophenoxy)hexanoic acid is unique due to its specific hexanoic acid moiety, which imparts distinct physicochemical properties and biological activities. Its longer carbon chain compared to other phenoxy acids may result in different absorption, distribution, and metabolic profiles, making it a valuable compound for specific applications.
Properties
CAS No. |
105253-74-5 |
---|---|
Molecular Formula |
C12H14Cl2O3 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)hexanoic acid |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-3-4-11(12(15)16)17-8-5-6-9(13)10(14)7-8/h5-7,11H,2-4H2,1H3,(H,15,16) |
InChI Key |
IKHYEVNWKWFDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.